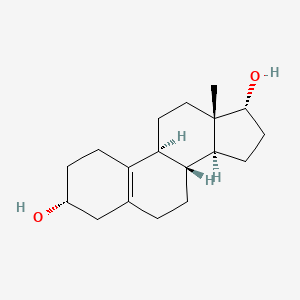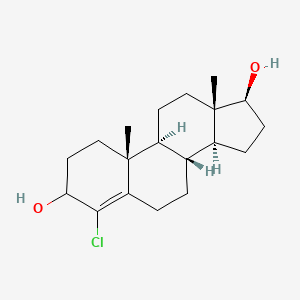
(-)-(R)-(S)-BPPFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related ferrocenylphosphine complexes has been explored through various methods, demonstrating the versatility of these compounds in catalysis. For instance, iron complexes of bis(diphenylphosphino)ferrocene (BPPF), a compound closely related to (-)-(R)-(S)-BPPFA, have been synthesized and shown to catalyze efficiently the reaction of propargyl alcohol with secondary amines in the presence of CO2 to provide corresponding carbamate esters with high yields (Kim et al., 1990). This method provides a glimpse into the potential synthetic pathways that could be adapted for (-)-(R)-(S)-BPPFA.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as dichloro[N,N-dimethyl-1-[1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) (PdCl2[BPPFA]), reveals a square-planar geometry around the palladium center, indicating how the ferrocenylphosphine ligands contribute to the complex's stability and reactivity (Hayashi et al., 1987). Understanding these structures aids in predicting the behavior of (-)-(R)-(S)-BPPFA in various chemical environments.
Chemical Reactions and Properties
The reactivity of ferrocenylphosphine compounds, including those similar to (-)-(R)-(S)-BPPFA, has been extensively studied. For instance, the modification of BPPFA as a ligand for asymmetric hydrogenation of olefins catalyzed by a chiral rhodium(I) complex has shown the impact of steric effects on the efficiency of chiral ligands (Yamamoto et al., 1980). Such studies provide valuable insights into the chemical properties and potential catalytic applications of (-)-(R)-(S)-BPPFA.
Physical Properties Analysis
The synthesis and characterization of various coordination modes of bis(diphenylphosphino)ferrocene in iron carbonyl complexes have provided detailed information on their physical properties, including crystal structures and coordination modes (Kim et al., 1992). This research aids in understanding the physical properties of (-)-(R)-(S)-BPPFA, contributing to its potential utility in catalytic processes.
Chemical Properties Analysis
The chemical properties of ferrocenylphosphine compounds, such as BPPFA, have been explored through studies on their reactivity and role as ligands in catalysis. For example, the use of BPPFA ligands in the synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds under rhodium catalysis has demonstrated the compound's versatility and reactivity (Murai et al., 2016). These findings contribute to a broader understanding of the chemical properties of (-)-(R)-(S)-BPPFA.
Applications De Recherche Scientifique
Asymmetric Synthesis Catalysis
(-)-(R)-(S)-BPPFA, a chiral ferrocenylphosphine-transition metal complex, plays a significant role in asymmetric synthesis. A study by Hayashi, Kumada, Higuchi, and Hirotsu (1987) explored the crystal structure of a palladium-BPPFA complex, revealing its square-planar geometry, which is crucial for catalytic activity in asymmetric synthesis. This finding underscores the importance of (-)-(R)-(S)-BPPFA in facilitating specific chemical reactions where chirality is a key factor (Hayashi, Kumada, Higuchi, & Hirotsu, 1987).
Ligand in Homogeneous Hydrogenation
Modification of (-)-(R)-(S)-BPPFA as a ligand for asymmetric hydrogenation catalysis is another significant application. In a study by Yamamoto, Wakatsuki, and Sugimoto (1980), the role of BPPFA in the asymmetric homogeneous hydrogenation of prochiral olefins was investigated. The study found that BPPFA's unique structural properties make it superior for such catalytic processes, especially in the hydrogenation of highly functionalized olefins (Yamamoto, Wakatsuki, & Sugimoto, 1980).
In Organic Synthesis
Further, Murai, Okada, Nishiyama, and Takai (2016) demonstrated the use of a rhodium catalyst with (R)-(S)-BPPFA ligand in the efficient synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds. This approach allows for the preparation of unsymmetrical sila[n]helicene derivatives without oxidants, showing (-)-(R)-(S)-BPPFA's utility in organic synthesis and the creation of complex molecular structures (Murai, Okada, Nishiyama, & Takai, 2016).
Propriétés
Numéro CAS |
74311-56-1 |
|---|---|
Nom du produit |
(-)-(R)-(S)-BPPFA |
Formule moléculaire |
C₃₈H₃₇FeNP₂ |
Poids moléculaire |
625.5 |
Synonymes |
[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA; (S)-(R)-BPPFA; BPPFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





